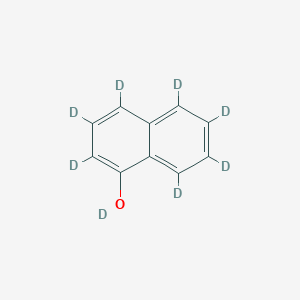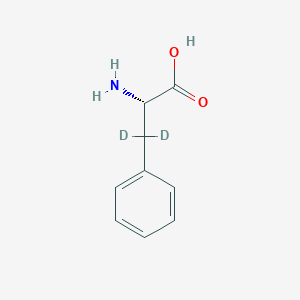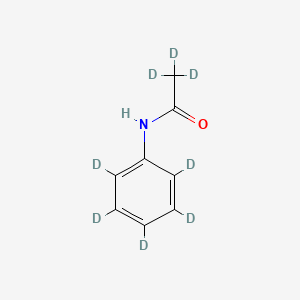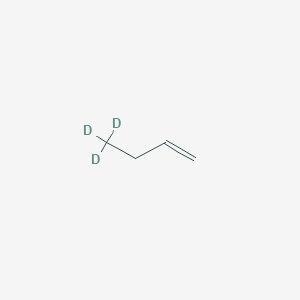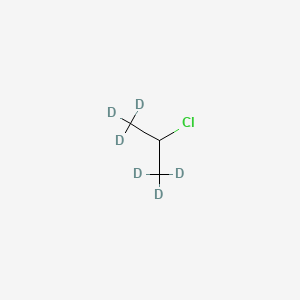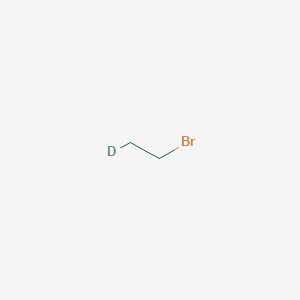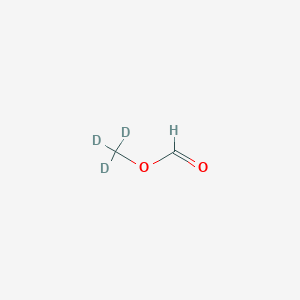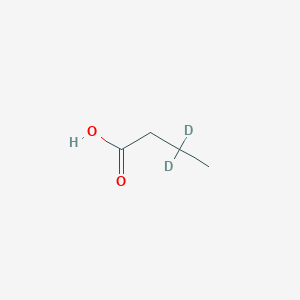
Butyric-3,3-D2 acid
Descripción general
Descripción
Butyric-3,3-D2 acid is a useful isotopically labeled research compound . It is a colorless liquid and is slightly soluble in chloroform .
Molecular Structure Analysis
The molecular formula of Butyric-3,3-D2 acid is C4H6D2O2 . The average mass is 90.117 Da and the monoisotopic mass is 90.064980 Da .
Chemical Reactions Analysis
Butyric acid is a straight-chain saturated fatty acid that is butane in which one of the terminal methyl groups has been oxidised to a carboxy group . The metabolic driving mechanism for butyrate synthesis involves an energy conversion system, which couples the proton efflux with butyryl-CoA transformation by two redox loops of ferredoxin .
Physical And Chemical Properties Analysis
Butyric-3,3-D2 acid appears as a colorless liquid . It is slightly soluble in chloroform .
Aplicaciones Científicas De Investigación
Bioproduction and Biotechnology
Butyric acid (C3H7COOH) is gaining attention for its potential in large-scale bioproduction as an economical and efficient alternative to petrochemical synthesis. Studies have focused on metabolic pathways in Clostridium tyrobutyricum for butyric acid production using hexose and pentose as substrates. Advances in genetic modification, bioreactor modifications, and special treatments like continuous fermentation and extractive fermentation with solvents are being explored to enhance the commercial feasibility of butyric acid bioproduction (Huang et al., 2018).
Medical Applications
Butyric acid has been identified as a potent inducer of erythroid differentiation in cultured erythroleukemic cells. It is effective at significantly lower concentrations compared to other inducing agents like dimethylsulfoxide. This discovery suggests potential therapeutic applications in treating blood disorders (Leder & Leder, 1975).
Cancer and Hemoglobinopathy Treatments
Butyric acid is being considered for its applications in cancer treatment and hemoglobinopathies. It acts as a biological response modifier, inducing cell differentiation, apoptosis, and cell growth control. Its utility in treating colorectal cancer and hemoglobinopathies is particularly noteworthy (Pouillart, 1998).
Food, Pharmaceutical, and Energy Industries
Butyric acid, a C4 organic acid, is used in food, pharmaceutical, and energy industries. Fermentative production from renewable feedstocks is increasingly preferred due to consumer demand for natural ingredients. Strategies for microbial production improvement, including strain engineering and novel fermentation processes, are being developed (Jiang et al., 2018).
Agricultural and Animal Feed
Research has demonstrated the effectiveness of butyric acid as a feed additive in animal production. Its role in improving intestinal health and gut microbiota composition, particularly during intestinal inflammation progression in broilers, is a significant area of study (Zou et al., 2019).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
3,3-dideuteriobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/i2D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERIUCNNQQJTOY-CBTSVUPCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
90.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyric-3,3-D2 acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





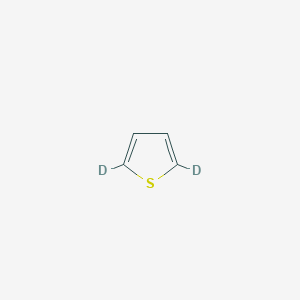
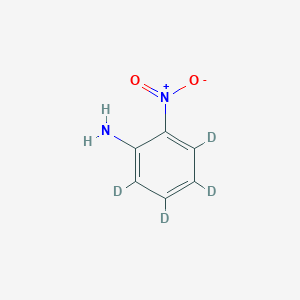
![1,2,3,4,5-Pentadeuterio-6-[(E)-2-(2,3,4,5,6-pentadeuteriophenyl)ethenyl]benzene](/img/structure/B3044118.png)
